molecular formula C6H4N2O4 B031161 Pyrimidine-4,6-dicarboxylic acid CAS No. 16490-02-1

Pyrimidine-4,6-dicarboxylic acid

Cat. No. B031161
CAS RN: 16490-02-1
M. Wt: 168.11 g/mol
InChI Key: XIEOKRXVAACBHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of Pyrimidine Derivatives : The synthesis of pyrimidine derivatives such as 4,6-disubstituted 2-(4-morpholinyl)pyrimidines involves selective and sequential palladium-catalyzed cross-coupling reactions using triorganoindium reagents, showcasing an efficient and versatile methodology (Martínez et al., 2012).

  • Novel Synthesis Routes : A novel cyclic amino acid related to pyrimidinecarboxylic acid was synthesized from halophilic phototrophic bacteria, indicating new biological sources and synthesis pathways (Galinski et al., 1985).

Molecular Structure Analysis

  • Structural Signatures : An analysis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, closely related to pyrimidine-4,6-dicarboxylic acid, revealed insights into its molecular and electronic structure via spectroscopic methods, providing a basis for understanding similar compounds (Krishna Murthy et al., 2019).

Chemical Reactions and Properties

  • Reactivity Studies : The reactivity of pyrimidine derivatives can be investigated through their interactions with different chemical agents, as seen in the synthesis of novel pyrimidines from 6-[(dimethylamino)methylene]aminouracil (Prajapati & Thakur, 2005).

Physical Properties Analysis

  • Spectroscopic Studies : Spectroscopic analysis provides essential information about the physical properties of pyrimidine derivatives, as seen in the structural analysis of related compounds (Krishna Murthy et al., 2019).

Chemical Properties Analysis

  • Synthesis and Properties : The synthesis and properties of pyrimidine derivatives, including their potential as non-linear optical materials, are explored through various chemical reactions and analysis techniques, as demonstrated in the synthesis of pyrimidine analogs (Grivsky et al., 1980).

Scientific Research Applications

  • Fluorescence Study of DNA Lesions

    This compound is used in studying the fluorescence characteristics of pyrimidine-6,4-pyrimidone photoadducts, which are a major class of far-UV-induced DNA lesions (Blais et al., 1994).

  • Potential in Chemotherapeutic Agents

    It may serve as a precursor for or modify nucleic acid synthesis, potentially leading to new chemotherapeutic agents for parasitic tissues and various diseases (Hitchings et al., 1950).

  • Applications in Medicine and Optics

    Pyrimidine-4,6-dicarboxylic acid has potential applications in medicine and nonlinear optics fields (Hussain et al., 2020).

  • Anticancer and Antiviral Potentials

    This compound and its derivatives exhibit anticancer and antiviral potential, making them useful in drug discovery and exploration for lead molecules (Kumar et al., 2019).

  • Pharmaceutical and Coordination Chemistry Applications

    Pyrimidine derivatives, including Pyrimidine-4,6-dicarboxylic acid, are widely applied in pharmaceutical or coordination chemistry (Mahfoudh et al., 2017).

  • Colorimetric and Luminescence pH Sensors

    It can function as colorimetric and luminescence pH sensors, displaying dramatic color changes and luminescence switching upon acid introduction (Achelle et al., 2009).

  • Medicinal and Agrochemical Research

    New valuable building blocks derived from it hold strong potential for medicinal and agrochemical research (Schmitt et al., 2017).

  • Antimicrobial Activities

    C6-substituted pyrimidine analogs showed good activity against fungal strains, comparable to Flucanazole (Goudgaon et al., 2013).

Safety And Hazards

Pyrimidine-4,6-dicarboxylic acid may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed . Personal protective equipment should be used and exposure should be avoided .

Future Directions

Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the luminescent properties of lanthanide (III)/pyrimidine-4,6-dicarboxylato system could be further explored .

properties

IUPAC Name

pyrimidine-4,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-5(10)3-1-4(6(11)12)8-2-7-3/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEOKRXVAACBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286236
Record name pyrimidine-4,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-4,6-dicarboxylic acid

CAS RN

16490-02-1
Record name 16490-02-1
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Record name pyrimidine-4,6-dicarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50286236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-4,6-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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